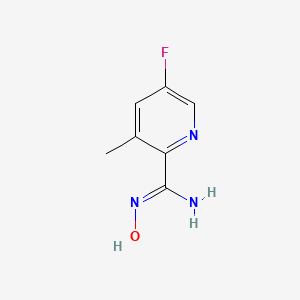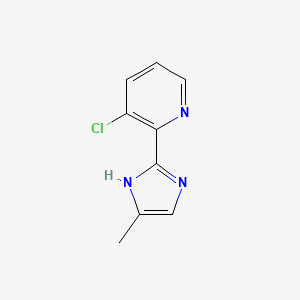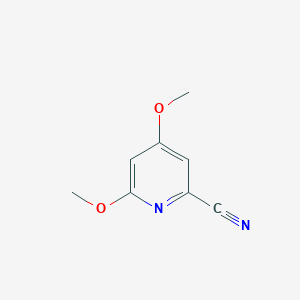
4,6-Dimethoxypicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxypicolinonitrile is an organic compound with the molecular formula C8H8N2O2 It is a derivative of picolinonitrile, featuring two methoxy groups at the 4 and 6 positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypicolinonitrile typically involves the reaction of 4,6-dimethoxypyridine with cyanogen bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the cyanogen bromide introduces the nitrile group to the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles.
Major Products:
Oxidation: 4,6-Dimethoxypyridine-2-carboxylic acid.
Reduction: 4,6-Dimethoxypicolinamidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Dimethoxypicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxypicolinonitrile largely depends on its chemical reactivity. The nitrile group can participate in various reactions, such as nucleophilic addition, leading to the formation of amides or other derivatives. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- 5,6-Dimethoxypicolinonitrile
- 4,6-Dimethoxypyridine
- 4,6-Dimethoxypicolinaldehyde
Comparison: 4,6-Dimethoxypicolinonitrile is unique due to the specific positioning of the methoxy groups and the nitrile functionality This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4,6-dimethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,1-2H3 |
Clave InChI |
GIAWXFHRWUPUHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



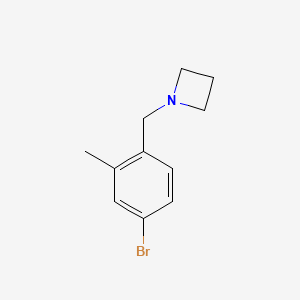
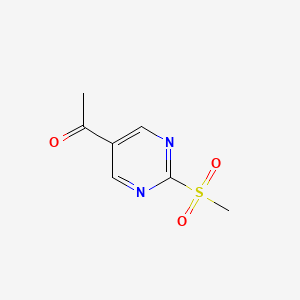



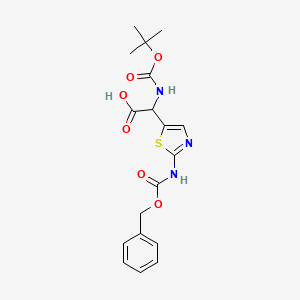
![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)




